Cas no 152051-70-2 (5-(1H-pyrrol-2-yl)-Oxazole)

5-(1H-pyrrol-2-yl)-Oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-pyrrol-2-yl)-Oxazole
- SCHEMBL9533071
- AKOS006380775
- 152051-70-2
- QVUAPLASSOVPFJ-UHFFFAOYSA-N
- 5-(pyrrol-2-yl)oxazole
- 5-(1H-Pyrrol-2-yl)oxazole
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- Inchi: InChI=1S/C7H6N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5,9H
- InChI Key: QVUAPLASSOVPFJ-UHFFFAOYSA-N
- SMILES: C1=CNC(=C1)C2=CN=CO2
Computed Properties
- Exact Mass: 134.048
- Monoisotopic Mass: 134.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 41.8A^2
5-(1H-pyrrol-2-yl)-Oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506178-1g |
5-(1H-Pyrrol-2-yl)oxazole |
152051-70-2 | 97% | 1g |
$*** | 2023-03-30 |
5-(1H-pyrrol-2-yl)-Oxazole Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on 5-(1H-pyrrol-2-yl)-Oxazole
Introduction to 5-(1H-pyrrol-2-yl)-Oxazole (CAS No. 152051-70-2)
5-(1H-pyrrol-2-yl)-Oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 152051-70-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the oxazole and pyrrole class of molecules, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural motif of 5-(1H-pyrrol-2-yl)-Oxazole combines the electron-deficient five-membered oxazole ring with the nitrogen-rich pyrrole ring, creating a system with unique electronic and steric properties that make it a valuable scaffold for drug discovery.
The oxazole ring, characterized by its oxygen-nitrogen bridge, is known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities. In contrast, the pyrrole ring contributes to the molecule's ability to interact with biological targets such as enzymes and receptors. The presence of both rings in 5-(1H-pyrrol-2-yl)-Oxazole suggests a potential for multifunctional activity, which is highly desirable in modern drug design. Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutics, particularly in addressing unmet medical needs.
One of the most compelling aspects of 5-(1H-pyrrol-2-yl)-Oxazole is its structural versatility. The compound can serve as a building block for more complex molecules through functional group modifications, allowing chemists to tailor its properties for specific applications. For instance, the nitrogen atoms in both the oxazole and pyrrole rings can be exploited for hydrogen bonding interactions, while the aromatic nature of these rings facilitates π-stacking interactions with biological targets. These features make 5-(1H-pyrrol-2-yl)-Oxazole an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 5-(1H-pyrrol-2-yl)-Oxazole with greater accuracy. Molecular docking studies have shown that this compound can bind to various protein targets, including those involved in cancer pathways and inflammatory responses. For example, preliminary data suggest that 5-(1H-pyrrol-2-yl)-Oxazole may interact with kinases and transcription factors, which are critical regulators of cell signaling. Such interactions could potentially lead to the development of new anticancer agents or anti-inflammatory drugs.
The synthesis of 5-(1H-pyrrol-2-yl)-Oxazole has been optimized through multiple approaches, each offering distinct advantages in terms of yield and purity. One common method involves the condensation of 2-hydroxyoxazole with 1-(pyrrol-2-yl)ethanone under acidic conditions. This reaction proceeds efficiently under mild conditions and can be scaled up for industrial applications. Alternatively, palladium-catalyzed cross-coupling reactions have been explored as a means to introduce the pyrrole moiety into the oxazole core. These methods highlight the synthetic flexibility of 5-(1H-pyrrol-2-yl)-Oxazole, making it accessible for further derivatization.
In vitro studies have begun to unravel the pharmacological profile of 5-(1H-pyrrol-2-yl)-Oxazole, revealing promising activities against several disease-related targets. Notably, research has demonstrated its ability to inhibit platelet aggregation by modulating cyclooxygenase (COX) enzymes. This effect is particularly relevant in cardiovascular diseases, where COX inhibition is a well-established therapeutic strategy. Additionally, 5-(1H-pyrrol-2-yl)-Oxazole has shown potential in reducing inflammation by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6.
The potential therapeutic applications of 5-(1H-pyrrol-2-yl)-Oxazole extend beyond anti-inflammatory and anticancer indications. Emerging evidence suggests that this compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of 5-(1H-pyrrol-2-yl)-Oxazole to cross the blood-brain barrier is a crucial factor in its potential use as a central nervous system (CNS) drug. Further research is needed to fully elucidate these mechanisms and explore new therapeutic avenues.
The safety profile of 5-(1H-pyrrol-2-yl)-Oxazole is another critical aspect that has been investigated. Preliminary toxicology studies indicate that this compound is well-tolerated at moderate doses, with minimal side effects observed in animal models. However, more comprehensive toxicological assessments are necessary to confirm its safety for human use. These studies will also provide valuable insights into its metabolic pathways and potential drug-drug interactions.
Future directions in the study of 5-(1H-pyrrol-2-yl)-Oxazole include exploring its role in combination therapies and developing novel derivatives with enhanced efficacy and selectivity. The integration of machine learning techniques into drug discovery has opened new possibilities for designing next-generation therapeutics based on existing scaffolds like 5-(1H-pyrrol-2-ylo)xazol.e
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